molecular formula C10H9ClN2O B1611150 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 73217-33-1

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B1611150
CAS No.: 73217-33-1
M. Wt: 208.64 g/mol
InChI Key: XYVIJHIIGWPJAX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a chemical intermediate of significant interest in medicinal and agrochemical research, primarily due to the versatile 1,2,4-oxadiazole scaffold it contains. This heterocyclic ring system is recognized for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance the metabolic stability of potential drug candidates . The chloromethyl group at the 3-position is a reactive handle that facilitates further chemical modifications, making this compound a valuable building block for constructing more complex molecules for biological evaluation. Recent scientific investigations have highlighted the potential of such 1,2,4-oxadiazole derivatives in addressing challenging agricultural problems. Specifically, structural analogs featuring a chloromethyl group have demonstrated exceptional and broad-spectrum nematocidal activity . One closely related compound was identified as a highly effective agent against pests like Bursaphelenchus xylophilus (pinewood nematode), outperforming established commercial nematicides such as avermectin and fosthiazate . Mechanistic studies suggest that the biological activity of these derivatives may be linked to targeting the acetylcholine receptors in nematodes, indicating a specific mode of action worthy of further investigation . Beyond agrochemistry, the 1,2,4-oxadiazole core is a privileged structure in pharmaceutical discovery, associated with a wide range of biological activities including anticancer, anti-inflammatory, antibacterial, and antioxidant effects, underscoring its broad utility in developing new therapeutic agents .

Properties

IUPAC Name

3-(chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVIJHIIGWPJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502906
Record name 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-33-1
Record name 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Method of 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Starting Materials and Reaction Scheme

  • Key starting materials :
    • 4-methylbenzamidoxime (the amidoxime derivative bearing the 4-methylphenyl group)
    • Chloroacetyl chloride (to introduce the chloromethyl group via acylation)

Stepwise Synthetic Procedure

  • Formation of Intermediate :
    The amidoxime derivative (4-methylbenzamidoxime) is dissolved in an organic solvent such as dichloromethane (DCM). Triethylamine is added as a base to scavenge HCl generated during the reaction. The mixture is cooled to 0 °C, and chloroacetyl chloride is added dropwise to control the reaction rate and minimize side reactions.

  • Cyclization to 1,2,4-Oxadiazole :
    After the initial acylation step, the reaction mixture is allowed to warm to ambient temperature and stirred for several hours (commonly around 6 hours). Without isolation, the reaction mixture is then heated to reflux in toluene for approximately 12 hours to promote cyclodehydration and ring closure forming the 1,2,4-oxadiazole ring with the chloromethyl substituent at position 3 and the 4-methylphenyl group at position 5.

  • Workup and Purification :
    Upon completion, the mixture is cooled and poured into water. The organic layer is extracted with DCM, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures (typically 95:5) to afford the pure this compound as a white solid with high yield (close to 99%) and characterized by melting point, NMR, and mass spectrometry data.

Reaction Conditions Summary Table

Step Reagents/Conditions Time Temperature Yield (%) Notes
Acylation 4-methylbenzamidoxime, chloroacetyl chloride, triethylamine, DCM ~few minutes (dropwise addition) 0 °C (addition), then RT N/A Formation of acylated intermediate
Cyclodehydration (Cyclization) Toluene reflux 12 hours Reflux (~110 °C) 99 Ring closure to oxadiazole
Purification Silica gel chromatography (hexane/ethyl acetate 95:5) N/A Ambient N/A Isolation of pure product

Alternative and Related Synthetic Approaches

  • Microwave-Assisted Synthesis :
    Microwave irradiation has been applied to similar amidoxime-acyl chloride cyclizations, significantly reducing reaction times from hours to minutes while maintaining good yields and simplifying purification.

  • Superbase-Mediated One-Pot Synthesis :
    A one-pot procedure using amidoximes and methyl or ethyl esters of carboxylic acids in NaOH/DMSO medium at room temperature has been reported for 3,5-disubstituted 1,2,4-oxadiazoles, though yields and reaction times vary depending on substituents.

  • Use of Activated Carboxylic Acids :
    Coupling reagents (e.g., EDC, DCC) can activate carboxylic acids for amidoxime cyclization, but this method is less applicable for chloromethyl substitution due to the need for chloroacetyl chloride as a chloromethyl source.

Characterization Data

  • Melting Point : Approximately 38-39 °C for 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole analogs; expected similar for 4-methylphenyl derivative.
  • NMR Spectroscopy :
    • $$ ^1H $$ NMR shows aromatic proton signals corresponding to 4-methylphenyl group and singlet for chloromethyl protons (~4.7 ppm).
    • $$ ^{13}C $$ NMR confirms carbonyl and aromatic carbons along with chloromethyl carbon (~33 ppm).
  • Mass Spectrometry : Molecular ion peaks consistent with calculated molecular weight, fragmentation patterns confirm structure.

Summary Table of Key Literature Methods for Preparation

Reference Method Description Key Reagents Yield (%) Reaction Time Notes
Amidoxime + chloroacetyl chloride, base, reflux 4-methylbenzamidoxime, chloroacetyl chloride, Et3N, toluene 99 ~18 h total High yield, classical approach
Amidoxime + acyl chloride, microwave-assisted Amidoxime, acyl chloride, NH4F/Al2O3 or K2CO3 Up to 90 Minutes Environmentally friendly, rapid
One-pot amidoxime + ester in superbase medium Amidoxime, methyl/ethyl ester, NaOH/DMSO 11-90 4-24 h Moderate yields, simple purification

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) serves as a primary site for nucleophilic substitution, enabling diverse functionalization.

Key Reactions and Conditions:

Nucleophile Reagents/Conditions Product Yield Mechanism
AminesR-NH2, K2CO3, DMF, 60–80°C, 6–8 h3-(Aminomethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole65–85%SN2
ThiolsR-SH, NaOH, EtOH, rt, 4–6 h3-(Thiomethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole70–90% SN2
AlkoxidesR-ONa, THF, reflux, 12 h3-(Alkoxymethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole50–75% SN2
  • Mechanistic Insight : Reactions proceed via an SN2 pathway due to the steric accessibility of the chloromethyl group .

  • Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Hydrolysis Reactions

Controlled hydrolysis converts the chloromethyl group into hydroxymethyl or carbonyl derivatives.

Reaction Pathways:

Condition Reagents Product Yield
Acidic (HCl, H2O)HCl (2M), H2O, 100°C, 24 h3-(Hydroxymethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole60–70%
Basic (NaOH)NaOH (1M), EtOH/H2O, 80°C, 12 h5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid40–55%
  • Key Observation : Basic hydrolysis under reflux leads to ring-opening and carboxylate formation, while acidic conditions retain the oxadiazole core.

Oxidation and Reduction

The chloromethyl group undergoes redox transformations to yield functionalized derivatives.

Oxidation:

Oxidizing Agent Conditions Product Yield
KMnO4H2SO4, 60°C, 6 h3-(Carboxymethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole30–45%
CrO3AcOH, rt, 12 h3-(Formylmethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole50–60%

Reduction:

Reducing Agent Conditions Product Yield
LiAlH4THF, 0°C→rt, 2 h3-(Methyl)-5-(4-methylphenyl)-1,2,4-oxadiazole75–85%
H2/Pd-CEtOH, 50 psi, 24 h3-(Methyl)-5-(4-methylphenyl)-1,2,4-oxadiazole90–95%
  • Note : Catalytic hydrogenation is more efficient for dechlorination than LiAlH4 .

Elimination Reactions

Strong bases induce β-elimination, forming alkenes or modifying the oxadiazole ring.

Base Conditions Product Yield
NaOHEtOH, reflux, 8 h3-Vinyl-5-(4-methylphenyl)-1,2,4-oxadiazole55–65%
DBUDCM, rt, 4 h5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carbaldehyde70–80%
  • Mechanism : Base abstracts β-hydrogen, leading to HCl elimination and double-bond formation.

Coupling Reactions

Transition-metal catalysis enables cross-coupling for advanced functionalization.

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME, 80°C3-(Aryl)-5-(4-methylphenyl)-1,2,4-oxadiazole60–75%
UllmannCuI, 1,10-phenanthroline, DMF3-(Aminomethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole50–65%
  • Key Challenge : The oxadiazole ring’s electron-withdrawing nature necessitates optimized catalytic systems.

Comparative Reactivity

The chloromethyl group’s reactivity is influenced by the oxadiazole ring’s electron-withdrawing effect, which enhances its susceptibility to nucleophilic attack compared to non-heterocyclic analogs .

Scientific Research Applications

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogues
  • 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 1791431-60-1) Molecular Weight: 326.94.
  • 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole Molecular Weight: 242.05. Structural Notes: The dichlorophenyl group increases steric bulk compared to 4-methylphenyl, and X-ray crystallography reveals a dihedral angle of 1.7° between the oxadiazole and phenyl rings, influencing molecular packing .
Heteroaromatic Analogues
  • 3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS 184970-24-9)
    • Molecular Weight : 200.63.
    • Impact : Replacement of 4-methylphenyl with thiophene reduces molecular weight and introduces sulfur-mediated π-π interactions, which may enhance binding to hydrophobic enzyme pockets .
Electron-Donating Substituents
  • 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 175205-61-5) Molecular Weight: 224.64.

Structural and Electronic Effects

Compound Substituents Molecular Weight Key Properties
Target Compound 4-Methylphenyl, Chloromethyl 208.64 mp 121–123°C; 80% yield
3-Phenyl Analog (6a) Phenyl, Chloromethyl 195.05 Similar yield (80%); reduced lipophilicity
3-(3,5-Dimethylisoxazol-4-yl) Analog (PI-20159) 3,5-Dimethylisoxazole, Chloromethyl 213.62 Enhanced solubility in polar solvents
3-(3-Chloro-5-methoxy-4-propoxyphenyl) Analog Multi-substituted aryl 317.17 Complex electronic effects; unstudied bioactivity

Biological Activity

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₉ClN₂O
  • Density : 1.242 g/cm³
  • Boiling Point : 327.751 °C at 760 mmHg
  • Flash Point : 152.019 °C .

Synthesis of this compound

The synthesis of oxadiazole derivatives often employs various methods, including one-pot reactions involving amidoximes and carboxylic acids. The synthetic route is crucial for obtaining high yields and purity of the desired compound .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with an oxadiazole nucleus exhibit significant cytotoxicity against various cancer cell lines:

  • IC₅₀ Values : The compound has shown promising activity with IC₅₀ values in the micromolar range against several cancer types:
    • Human colon adenocarcinoma (CXF HT-29)
    • Human gastric carcinoma (GXF 251)
    • Human lung adenocarcinoma (LXFA 629) .
Cell LineIC₅₀ Value (µM)
CXF HT-292.76
GXF 2519.27
OVXF 8991.14
PAXF 1657Not specified

The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis through various pathways. For instance:

  • Caspase Activation : Compounds have been shown to activate caspases leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest in the G2/M phase .

Antimicrobial Activity

In addition to anticancer properties, oxadiazoles have demonstrated antimicrobial activity against a range of pathogens:

  • Antibacterial Activity : Studies have reported effective inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Antifungal Activity : Some derivatives have shown effectiveness against fungi like Candida albicans .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of a series of oxadiazole derivatives against multiple cancer cell lines, revealing that modifications in structure significantly enhanced potency.
  • Antimicrobial Properties : Another research focused on synthesizing Schiff bases from oxadiazoles and assessing their antibacterial and antifungal activities, yielding promising results against specific strains .

Q & A

Q. What are the standard synthetic routes for preparing 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions. For example, intermediates like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole can be prepared by reacting hydroxylamine derivatives with nitriles or carboxylic acid derivatives under acidic conditions. A common approach involves coupling 4-methylbenzamide derivatives with chloromethyl precursors, followed by cyclization using reagents like POCl₃ or thionyl chloride . Microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce byproducts .

Q. Which analytical techniques are used to characterize this compound and its derivatives?

Characterization relies on a combination of:

  • Spectroscopy : IR for functional group identification (e.g., C-Cl stretch at ~650 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., aromatic proton signals at δ 7.2–7.8 ppm), and mass spectrometry for molecular weight confirmation .
  • Elemental analysis to verify purity and stoichiometry .
  • X-ray crystallography for resolving crystal packing and bond angles (e.g., C-N-O geometry in the oxadiazole ring) .

Q. What safety protocols are recommended for handling this compound?

Standard laboratory safety practices include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.
  • Storage in airtight containers away from moisture and ignition sources due to the reactive chloromethyl group .
  • Emergency protocols for spills (neutralization with sodium bicarbonate) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .
  • Catalyst use : Lewis acids like ZnCl₂ or microwave irradiation reduce reaction time and side products .
  • Temperature control : Maintaining 80–100°C prevents premature decomposition of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates high-purity product .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from rotational isomers or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) to assign overlapping proton/carbon signals .
  • Variable-temperature NMR to identify dynamic equilibria in solution .
  • Computational validation : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .

Q. What methodologies are used to evaluate the biological activity of derivatives?

  • In vitro assays : Antifungal/antibacterial screening via microdilution (MIC values against Candida albicans or E. coli) .
  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing 4-methylphenyl with methoxy or halogenated groups) to assess potency .
  • Molecular docking : Predicting binding affinity to target enzymes (e.g., fungal lanosterol demethylase) using AutoDock or Schrödinger .

Q. How does the chloromethyl group influence reactivity in further functionalization?

The chloromethyl moiety enables nucleophilic substitution (e.g., with amines, thiols) to generate diverse derivatives. For example:

  • Reaction with piperazine forms tertiary amines for pharmacological studies .
  • Substitution with azide ions followed by "click chemistry" creates triazole-linked conjugates . Kinetic studies show higher reactivity in polar solvents (e.g., DMSO) due to stabilized transition states .

Q. What computational tools are available to model its electronic properties?

  • Software : Gaussian (DFT), ORCA (HOMO-LUMO gap analysis), and VEDA (vibrational frequency assignments) .
  • Databases : PubChem for experimental/computed spectral data .
  • Molecular dynamics : GROMACS to simulate stability in biological membranes .

Data Contradiction and Validation

Q. How to address inconsistencies in reported biological activity across studies?

  • Replication : Validate assays under standardized conditions (e.g., CLSI guidelines) .
  • Purity verification : HPLC or LC-MS to confirm compound integrity .
  • Control experiments : Compare with known inhibitors (e.g., fluconazole for antifungal studies) .

Q. What strategies resolve discrepancies in melting points or solubility data?

  • Thermal analysis : Differential scanning calorimetry (DSC) confirms polymorphic forms .
  • Solubility profiling : Use of Hansen solubility parameters (HSPiP software) to optimize solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
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3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

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